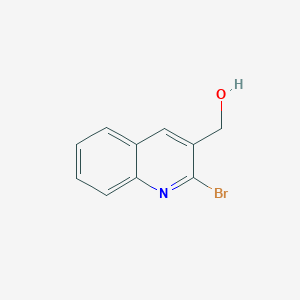













|
REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.C(NC(C)C)(C)C.[Li]CCCC.[Br:21][C:22]1[CH:31]=[CH:30][C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[N:23]=1.[CH2:32]=[O:33]>C1COCC1>[Br:21][C:22]1[C:31]([CH2:32][OH:33])=[CH:30][C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[N:23]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
|
Name
|
|
|
Quantity
|
0.42 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
2.97 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
2.7 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.24 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at -23 ° C
|
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued for 6.5 h at -78° C
|
|
Duration
|
6.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with water (5 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×25 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
|
Type
|
CONCENTRATION
|
|
Details
|
(MgSO4), concentration
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC2=CC=CC=C2C=C1CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 660 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |